molecular formula C20H19N5O7 B14586485 2-Butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol CAS No. 61633-04-3

2-Butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol

Cat. No.: B14586485
CAS No.: 61633-04-3
M. Wt: 441.4 g/mol
InChI Key: YUIFGHOPCMKYMQ-UHFFFAOYSA-N
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Description

2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 2-Butyl-6-pyridin-2-ylpyridine is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-6-pyridin-2-ylpyridine: can be synthesized through various methods, including the reaction of pyridine N-oxides with Grignard reagents or through cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of catalysts like palladium and bases such as potassium carbonate.

2,4,6-Trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of 2-Butyl-6-pyridin-2-ylpyridine often involves large-scale cross-coupling reactions using automated systems to ensure consistency and purity .

For 2,4,6-Trinitrophenol , industrial production is carried out in controlled environments due to its explosive nature. The nitration process is carefully monitored to prevent any hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-pyridin-2-ylpyridine: undergoes various chemical reactions, including:

2,4,6-Trinitrophenol: undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butyl-6-pyridin-2-ylpyridine: is used in:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In the study of enzyme inhibitors and receptor binding.

2,4,6-Trinitrophenol: is used in:

Mechanism of Action

2-Butyl-6-pyridin-2-ylpyridine: exerts its effects through interactions with metal ions and enzymes, often acting as a chelating agent. It can inhibit enzyme activity by binding to active sites or metal cofactors .

2,4,6-Trinitrophenol: acts primarily through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing gases and heat .

Comparison with Similar Compounds

2-Butyl-6-pyridin-2-ylpyridine: is similar to other pyridine derivatives like 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. These compounds share similar reactivity but differ in their steric and electronic properties .

2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene. While they share explosive properties, 2,4,6-trinitrophenol is more acidic and has different applications .

Conclusion

2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and reactivity make them valuable in various scientific and industrial fields.

Properties

CAS No.

61633-04-3

Molecular Formula

C20H19N5O7

Molecular Weight

441.4 g/mol

IUPAC Name

2-butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C14H16N2.C6H3N3O7/c1-2-3-7-12-8-6-10-14(16-12)13-9-4-5-11-15-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,8-11H,2-3,7H2,1H3;1-2,10H

InChI Key

YUIFGHOPCMKYMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CC=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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